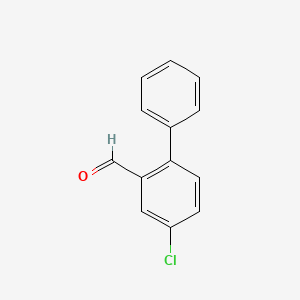![molecular formula C5H11NO3 B13309386 3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
3-Hydroxy-2-[(methylamino)methyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-[(methylamino)methyl]propanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of propanoic acid, featuring a hydroxyl group, a methylamino group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(methylamino)methyl]propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
3-Hydroxypropanoic acid+Methylamine→3-Hydroxy-2-[(methylamino)methyl]propanoic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-[(methylamino)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-Keto-2-[(methylamino)methyl]propanoic acid or 3-Carboxy-2-[(methylamino)methyl]propanoic acid.
Reduction: 3-Hydroxy-2-[(methylamino)methyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-[(methylamino)methyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-[(methylamino)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-Hydroxy-2-methylpropanoic acid: Has a hydroxyl group at a different position, leading to distinct chemical behavior.
3-Hydroxy-2-[(ethylamino)methyl]propanoic acid: Contains an ethylamino group instead of a methylamino group, affecting its reactivity and applications.
Uniqueness
3-Hydroxy-2-[(methylamino)methyl]propanoic acid is unique due to the presence of both hydroxyl and methylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-6-2-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
SARSCFXTXRHTDC-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


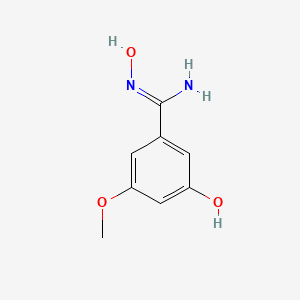
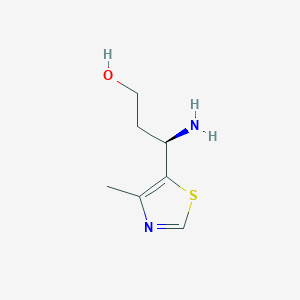

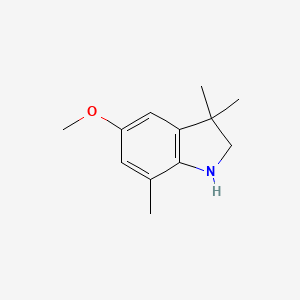
amine](/img/structure/B13309328.png)
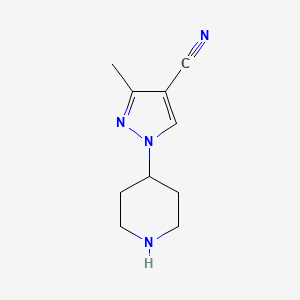
![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)
![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
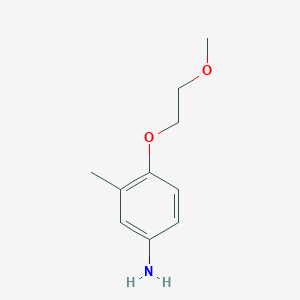
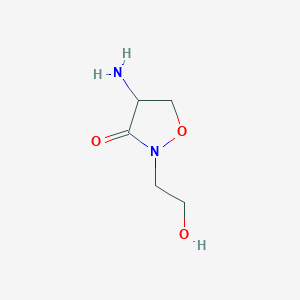

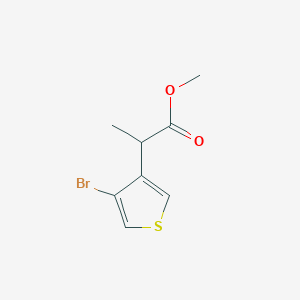
![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
